4-Ethoxy-2-methoxybenzaldehyde chemical properties
4-Ethoxy-2-methoxybenzaldehyde chemical properties
An In-depth Technical Guide to 4-Ethoxy-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Aromatic Aldehyde
4-Ethoxy-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of organic compounds pivotal to the fields of fine chemical synthesis, medicinal chemistry, and materials science. Structurally, it is a derivative of benzaldehyde featuring two distinct electron-donating alkoxy groups—a methoxy group at position 2 and an ethoxy group at position 4—which significantly influence the molecule's reactivity and physical properties. Its close structural relationship to naturally occurring and commercially significant compounds like vanillin and its isomers underscores its potential as a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Williamson etherification, an analysis of its predicted spectral characteristics, and an exploration of its chemical reactivity, grounded in established principles of organic chemistry.
Section 1: Core Physicochemical Properties
The fundamental properties of a chemical entity are the bedrock of its application in research and development. While 4-Ethoxy-2-methoxybenzaldehyde is not as extensively documented as some of its isomers, its core properties can be reliably determined or predicted based on its structure and comparison with related compounds.
| Property | Value / Description | Source / Method |
| IUPAC Name | 4-Ethoxy-2-methoxybenzaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Molecular Weight | 180.20 g/mol | Calculated |
| CAS Number | 59030-61-4 | Chemical Abstract Service |
| Appearance | Expected to be an off-white to pale yellow solid at room temperature. | Inferred from precursor and isomer data.[1] |
| Melting Point | Estimated range: 45-60 °C. | This is an educated estimate. The precursor, 4-hydroxy-2-methoxybenzaldehyde, is a high-melting solid (158-161 °C) due to hydrogen bonding.[1] Etherification removes this capability, drastically lowering the melting point, as seen in the isomer 4-ethoxy-3-methoxybenzaldehyde (m.p. 50-53 °C).[2] |
| Boiling Point | > 280 °C (at atmospheric pressure) | Estimated based on the boiling point of its isomer, 4-ethoxy-3-methoxybenzaldehyde (approx. 289 °C).[3] |
| Solubility | Poorly soluble in water; soluble in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane. | Inferred from the properties of aromatic ethers and aldehydes.[4] |
Section 2: Synthesis and Mechanistic Insights
The most logical and widely applicable method for preparing 4-Ethoxy-2-methoxybenzaldehyde is through the Williamson ether synthesis . This classic Sₙ2 reaction provides a high-yielding and straightforward pathway from its corresponding phenolic precursor, 4-hydroxy-2-methoxybenzaldehyde.[5][6][7]
The Causality of Experimental Design
The synthesis involves the deprotonation of the weakly acidic phenolic hydroxyl group to form a potent nucleophile (a phenoxide), which then attacks an ethyl electrophile.
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Choice of Precursor : 4-Hydroxy-2-methoxybenzaldehyde is the ideal starting material.[1] Its phenolic proton is the most acidic proton in the molecule (pKa ≈ 10), making it selectively reactive over other C-H bonds.
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Choice of Base : A moderately strong base is required to quantitatively deprotonate the phenol. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to form the phenoxide ion in polar aprotic solvents. Stronger bases like sodium hydride (NaH) are also effective but require more stringent anhydrous conditions.[6][8]
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Choice of Ethylating Agent : A good electrophile with a competent leaving group is necessary. Iodoethane (CH₃CH₂I) or bromoethane (CH₃CH₂Br) are ideal. Iodide is a superior leaving group to bromide, often resulting in faster reaction times.[9]
-
Choice of Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) is optimal. These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion extensively, leaving it highly nucleophilic and reactive. They also possess high boiling points, allowing the reaction to be heated to increase the rate.[8]
Detailed Experimental Protocol: Synthesis of 4-Ethoxy-2-methoxybenzaldehyde
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Reagent Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (15.2 g, 100 mmol).
-
Solvent and Base Addition : Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material. To the resulting solution, add finely ground anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 equivalents).
-
Initiation of Reaction : Stir the suspension vigorously at room temperature for 15 minutes.
-
Addition of Ethylating Agent : Add iodoethane (23.4 g, 150 mmol, 1.5 equivalents) to the mixture dropwise via a syringe over 10 minutes.
-
Reaction Execution : Heat the reaction mixture to 70-80 °C using an oil bath and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup and Extraction : After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water. A precipitate may form. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing : Combine the organic layers and wash with water (2 x 100 mL) followed by a saturated sodium chloride (brine) solution (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel to yield the final product, 4-Ethoxy-2-methoxybenzaldehyde.
Synthesis Workflow Diagram
Section 3: Spectral Analysis and Characterization (Predicted)
Definitive characterization of 4-Ethoxy-2-methoxybenzaldehyde relies on a combination of spectroscopic methods. Based on its structure, the following spectral data are predicted:
| Technique | Predicted Features |
| ¹H NMR | ~10.3 ppm (s, 1H) : Aldehyde proton (-CHO).~7.5 ppm (d, 1H) : Aromatic proton ortho to the aldehyde group.~6.6 ppm (dd, 1H) : Aromatic proton ortho to the ethoxy group.~6.5 ppm (d, 1H) : Aromatic proton between the two alkoxy groups.~4.1 ppm (q, 2H) : Methylene protons of the ethoxy group (-OCH₂CH₃).~3.9 ppm (s, 3H) : Methyl protons of the methoxy group (-OCH₃).~1.4 ppm (t, 3H) : Methyl protons of the ethoxy group (-OCH₂CH₃). |
| ¹³C NMR | ~190 ppm : Carbonyl carbon of the aldehyde.~165 ppm, ~160 ppm, ~118 ppm : Quaternary aromatic carbons attached to oxygen and the aldehyde.~128 ppm, ~105 ppm, ~98 ppm : Aromatic carbons attached to hydrogen.~64 ppm : Methylene carbon of the ethoxy group.~56 ppm : Methyl carbon of the methoxy group.~15 ppm : Methyl carbon of the ethoxy group. |
| IR Spectroscopy | ~2820 & ~2720 cm⁻¹ : Characteristic C-H stretches of the aldehyde (Fermi doublet).~1685 cm⁻¹ : Strong C=O stretch of the aromatic aldehyde.~1600 & ~1500 cm⁻¹ : C=C stretches of the aromatic ring.~1260 cm⁻¹ : Asymmetric C-O-C stretch (aryl ether).~1040 cm⁻¹ : Symmetric C-O-C stretch (alkyl ether). |
| Mass Spectrometry | Molecular Ion (M⁺) : m/z = 180.08.Key Fragments : Loss of H• (m/z 179), loss of CHO• (m/z 151), and loss of C₂H₅• (m/z 151), followed by loss of CO (m/z 123). |
Section 4: Reactivity and Synthetic Potential
The chemical behavior of 4-Ethoxy-2-methoxybenzaldehyde is governed by its three key functional components: the aldehyde, the aromatic ring, and the two alkoxy substituents.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for numerous transformations. However, its reactivity is tempered by the electronic effects of the substituents. Both the methoxy and ethoxy groups are electron-donating through resonance, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon.[10] Consequently, 4-Ethoxy-2-methoxybenzaldehyde is generally less reactive towards nucleophiles than unsubstituted benzaldehyde.[11]
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Oxidation : Can be readily oxidized to the corresponding 4-ethoxy-2-methoxybenzoic acid using common oxidants like potassium permanganate (KMnO₄) or chromic acid.[12]
-
Reduction : The aldehyde can be selectively reduced to a primary alcohol (4-ethoxy-2-methoxyphenyl)methanol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Nucleophilic Addition : It will undergo reactions with strong nucleophiles like Grignard reagents and organolithiums to form secondary alcohols. It is also a suitable substrate for Wittig reactions to form alkenes.
Electrophilic Aromatic Substitution
The aromatic ring is highly activated towards electrophilic substitution due to the powerful electron-donating nature of the two alkoxy groups. These groups are ortho- and para-directing.
-
Directing Effects :
-
The 2-methoxy group directs incoming electrophiles to its para position (position 5) and its ortho position (position 3).
-
The 4-ethoxy group directs incoming electrophiles to its ortho positions (positions 3 and 5).
-
-
Predicted Outcome : Both groups strongly activate and direct incoming electrophiles to positions 3 and 5. Position 5 is sterically less hindered than position 3 (which is flanked by two substituents). Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur predominantly at the C5 position .
Section 5: Applications and Future Outlook
4-Ethoxy-2-methoxybenzaldehyde serves as a highly functionalized and valuable intermediate in organic synthesis. Its three distinct functional sites—the aldehyde, the activated aromatic ring, and the two ether linkages—can be manipulated selectively to build molecular complexity. While specific large-scale applications are not widely reported, its utility is evident in its potential for:
-
Pharmaceutical Synthesis : As a scaffold for the synthesis of bioactive molecules. The related isomer, 3-ethoxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of the PDE4 inhibitor Apremilast, highlighting the importance of this substitution pattern in drug design.[13]
-
Flavor and Fragrance Industry : Substituted benzaldehydes are frequently used in the creation of complex aromas and flavors.
-
Materials Science : As a monomer or precursor for specialized polymers and functional dyes.
Section 6: Safety and Handling
While specific toxicity data for 4-Ethoxy-2-methoxybenzaldehyde is limited, data from its precursor and isomers provide a strong basis for safe handling protocols.[14]
-
GHS Hazard Classification (Predicted) :
-
Skin Irritation : May cause skin irritation.
-
Eye Irritation : May cause serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation.
-
-
Handling Precautions :
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Personal Protective Equipment (PPE) :
-
Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
The compound may be air-sensitive over long periods; storage under an inert atmosphere (nitrogen or argon) is recommended for maintaining high purity.[2]
-
References
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ResearchGate. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved February 4, 2026, from [Link]
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Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Retrieved February 4, 2026, from [Link]
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BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2023). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. Retrieved February 4, 2026, from [Link]
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YouTube. (2022). Electrophilic substitution reactions of benzaldehyde. Retrieved February 4, 2026, from [Link]
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Chemsrc. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde | CAS#:120-25-2. Retrieved February 4, 2026, from [Link]
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